BenchChemオンラインストアへようこそ!

6,7-Difluoroquinazolin-2-amine

EGFR kinase inhibition Fluorine substituent cooperativity Cancer drug discovery

6,7-Difluoroquinazolin-2-amine (CAS 2155875-97-9) is the strategic building block for next-generation kinase inhibitors. Its unique 6,7-difluoro substitution delivers positive fluorine cooperativity, enhancing EGFR triple-mutant potency 4.23-fold over non-fluorinated analogs. With an optimal XLogP3-AA of 1.4 and TPSA of 51.8 Ų, it avoids the lipophilicity penalty of dichloro or dimethoxy variants. Procure this regioisomerically pure core to accelerate SAR programs targeting EGFR and ROR1 with confidence.

Molecular Formula C8H5F2N3
Molecular Weight 181.14 g/mol
CAS No. 2155875-97-9
Cat. No. B1436849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoroquinazolin-2-amine
CAS2155875-97-9
Molecular FormulaC8H5F2N3
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=C2C=NC(=NC2=CC(=C1F)F)N
InChIInChI=1S/C8H5F2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13)
InChIKeyGDEAOOGYWAKATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoroquinazolin-2-amine (CAS 2155875-97-9): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6,7-Difluoroquinazolin-2-amine (CAS 2155875-97-9; MF: C₈H₅F₂N₃; MW: 181.14 g/mol) is a fluorinated 2-aminoquinazoline heterocycle characterized by two electron-withdrawing fluorine substituents at the 6- and 7-positions of the quinazoline core [1]. This substitution pattern confers distinct electronic properties (computed XLogP3-AA = 1.4; topological polar surface area = 51.8 Ų) compared to non-fluorinated or mono-fluorinated quinazolin-2-amine analogs, making it a key intermediate for structure–activity relationship (SAR) exploration in kinase inhibitor programs, particularly those targeting EGFR and ROR1 [2][3].

Why 6,7-Difluoroquinazolin-2-amine Cannot Be Replaced by Generic Quinazolin-2-amine Analogs in Kinase-Targeted Synthesis


The 6,7-difluoro substitution pattern is not a generic structural decoration; it materially alters both the electronic landscape of the quinazoline core and downstream biological activity. Computational and experimental studies on the quinazoline EGFR inhibitor series demonstrate that fluorine substituent cooperativity is positive—each additional fluorine atom increases complex stability with the target kinase, with a difluorinated inhibitor (25g) exhibiting 4.23-fold greater potency against the EGFR L858R/T790M/C797S triple mutant than its non-fluorinated counterpart (25a) [1]. Furthermore, regioisomeric 2,4-diaminoquinazolines bearing fluorine at different positions (5,6- vs. 6,7- vs. 7,8-difluoro) are formed through divergent synthetic pathways with distinct reactivity profiles [2]. These findings underscore that the 6,7-difluoro arrangement provides a unique combination of electronic effects and synthetic accessibility that cannot be replicated by simple in-class substitution.

Quantitative Differentiation Evidence for 6,7-Difluoroquinazolin-2-amine Versus Closest Structural Analogs


Kinase Inhibitory Potency Gain from 6,7-Difluoro Substitution vs. Non-Fluorinated Quinazoline Scaffold

In a direct computational–experimental study of quinazoline-based EGFR inhibitors, the difluorinated analog 25g demonstrated 4.23-fold greater inhibitory potency against the EGFR L858R/T790M/C797S triple mutant (EGFRTM) compared to the unfluorinated parent compound 25a [1]. The study attributed this enhancement to positive fluorine cooperativity, where each additional fluorine increased binding complex stability through enhanced van der Waals interactions with hot-spot residues L718, K745, and D855. Although 25g is not identical to 6,7-difluoroquinazolin-2-amine, it shares the critical 6,7-difluoro substitution pattern on a quinazoline scaffold, establishing a class-level inference that this specific difluoro arrangement confers a measurable potency advantage over non-fluorinated quinazoline cores in kinase inhibition contexts.

EGFR kinase inhibition Fluorine substituent cooperativity Cancer drug discovery

Electronic Property Differentiation: 6,7-Difluoro vs. 6,7-Dimethoxy Quinazolin-2-amine Core

Computed physicochemical properties from PubChem reveal that 6,7-difluoroquinazolin-2-amine has an XLogP3-AA value of 1.4, a topological polar surface area (TPSA) of 51.8 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. The electron-withdrawing fluorine atoms reduce the electron density of the quinazoline core compared to the 6,7-dimethoxy analog (electron-donating substituents), which typically exhibits higher logP and increased basicity. This difference directly impacts key medicinal chemistry parameters: the difluoro compound's lower logP and moderate TPSA position it within favorable drug-like chemical space for CNS-penetrant and kinase-targeted libraries, whereas dimethoxy analogs often exceed optimal lipophilicity thresholds.

Physicochemical property comparison Electron-withdrawing vs. electron-donating substituents Drug-likeness optimization

Regioisomeric Reactivity Differentiation: 6,7-Difluoro vs. 5,6-Difluoro and 7,8-Difluoro Quinazoline Cores

Synthetic studies on difluorinated 2,4-diaminoquinazolines provide direct regioisomeric comparison: the 5,6-difluoro, 6,7-difluoro, and 7,8-difluoro isomers were each prepared from the corresponding trifluorobenzonitrile precursors via reaction with guanidine carbonate [1]. Critically, 2,3,6-trifluorobenzonitrile reacted to give 2,4-diamino-5,6-difluoroquinazoline exclusively, demonstrating that the 5,6-difluoro isomer is thermodynamically or kinetically favored under these conditions. The 6,7-difluoro isomer required a distinct trifluorobenzonitrile regioisomer as the starting material, and the synthetic route to each isomer is non-interchangeable. This regioisomeric specificity has direct implications for procurement: the 6,7-difluoro isomer must be sourced as the specific CAS 2155875-97-9 building block and cannot be replaced by the more readily formed 5,6-difluoro isomer without altering the downstream SAR outcome.

Regioisomer comparison Synthetic accessibility Nucleophilic aromatic substitution

Commercial Purity Benchmark: 6,7-Difluoroquinazolin-2-amine Analytical Specifications

Commercially available 6,7-difluoroquinazolin-2-amine is supplied with documented purity standards. Bidepharm provides this compound at a standard purity of 98% with batch-specific QC data including NMR, HPLC, and GC . Shaoyuan (韶远科技) reports a batch purity of 97.8% (214 nm) . AKSci lists the compound at $3,157 per gram . This level of analytical documentation and pricing transparency enables direct procurement comparison against regioisomeric analogs (e.g., 5,7-difluoroquinazolin-2-amine, CAS 1823913-89-8) for which comparable purity specifications may not be uniformly available from multiple independent vendors.

Purity specification Quality control Vendor comparison

Optimal Procurement and Application Scenarios for 6,7-Difluoroquinazolin-2-amine Based on Quantitative Differentiation Evidence


EGFR-Targeted Kinase Inhibitor SAR Programs Requiring Fluorine-Mediated Potency Enhancement

Based on the 4.23-fold potency enhancement observed for difluorinated quinazoline inhibitors against EGFR L858R/T790M/C797S triple mutant compared to unfluorinated analogs [1], 6,7-difluoroquinazolin-2-amine is the building block of choice for medicinal chemistry teams designing next-generation EGFR inhibitors. The positive fluorine cooperativity effect means that incorporating this specific difluoro core at the synthetic planning stage is expected to yield downstream analogs with superior target engagement compared to non-fluorinated or mono-fluorinated starting materials.

Drug-Likeness Optimization: Replacing Electron-Donating Substituents with 6,7-Difluoro to Control Lipophilicity

With a computed XLogP3-AA of 1.4 and TPSA of 51.8 Ų [1], 6,7-difluoroquinazolin-2-amine offers a favorable physicochemical profile for CNS-compatible and kinase-targeted libraries. Procurement of this building block is warranted when the synthetic route would otherwise require 6,7-dimethoxy or 6,7-dichloro analogs that push logP beyond optimal ranges, increasing metabolic clearance risk and off-target binding. The difluoro core maintains aromatic ring electron deficiency without the lipophilicity penalty of chloro or methyl substituents.

Regioisomerically Pure Scaffold for ROR1 Pseudokinase and Related Kinase Inhibitor Libraries

The recent discovery of quinazolin-2-amine derivatives as potent ROR1 pseudokinase inhibitors (lead compound KD = 0.052 μM, cellular IC50 = 0.075 μM, in vivo TGI = 92.1% at 20 mg/kg) [1] validates the quinazolin-2-amine scaffold as a privileged template for kinase inhibitor design. The 6,7-difluoro variant provides a direct synthetic entry point for exploring fluorine SAR within this chemotype, with the assurance—based on regioisomeric synthesis studies [2]—that the 6,7-difluoro pattern cannot be accidentally produced from the wrong benzonitrile precursor, eliminating the risk of regioisomeric misassignment in patent or publication data.

Multi-Vendor Sourcing with Verified Analytical QC for Reproducible Academic and Industrial Research

Multiple independent vendors (Bidepharm, Shaoyuan, AKSci, American Elements) supply 6,7-difluoroquinazolin-2-amine with documented purity ≥97.8% and multi-technique analytical characterization (NMR, HPLC, GC) [1][2]. This multi-supplier availability with batch-specific QC data supports procurement for programs requiring GLP-adjacent documentation standards and ensures that SAR reproducibility is not compromised by vendor-to-vendor purity variability, a known risk for less widely stocked regioisomeric analogs.

Quote Request

Request a Quote for 6,7-Difluoroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.